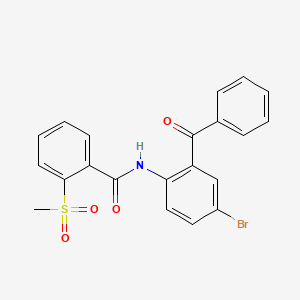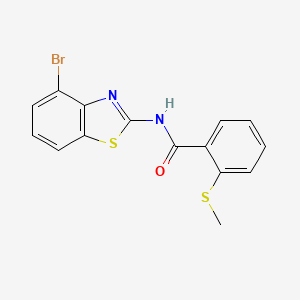
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide
Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme. It forms a complex with the zinc ion at the catalytic site of MMPs, thereby preventing the enzyme from degrading ECM proteins. N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been shown to have a high affinity for MMPs, with inhibition constants ranging from nanomolar to subnanomolar concentrations.
Biochemical and physiological effects:
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been shown to have a significant impact on various physiological and biochemical processes. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has also been shown to reduce inflammation and tissue damage in animal models of arthritis and cardiovascular diseases. Additionally, N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide in lab experiments is its high specificity for MMPs. It has been shown to inhibit the activity of several MMPs without affecting other enzymes or proteins. N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide is also readily available and relatively inexpensive compared to other MMP inhibitors. However, one of the limitations of using N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide is its potential toxicity to cells and tissues. It has been shown to induce apoptosis in some cell types at high concentrations.
Future Directions
Future research on N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide could focus on developing more potent and selective MMP inhibitors with fewer side effects. Additionally, studies could investigate the potential therapeutic applications of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide in other diseases, such as Alzheimer's disease and stroke. The use of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy. Finally, more studies could investigate the potential toxicity of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide in different cell types and tissues to better understand its safety profile.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been widely used in scientific research to study the role of MMPs in various diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been used to investigate the involvement of MMPs in cancer invasion and metastasis, angiogenesis, and inflammation. It has also been studied for its potential therapeutic applications in arthritis, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOMCNRCQXEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297978.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297979.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297985.png)
![2-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297988.png)
![N-(3,3-diphenylpropyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297990.png)
![3-oxo-N-(o-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3297998.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B3298000.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(p-tolyl)methanone](/img/structure/B3298006.png)
![8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298014.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298024.png)
![3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298041.png)
![3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298051.png)
![4-benzenesulfonamido-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298061.png)